molecular formula C16H27NO4 B12929952 2-(2-Tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid

2-(2-Tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid

Cat. No.: B12929952
M. Wt: 297.39 g/mol
InChI Key: NJSQWRJWZYJHSF-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a spiro[4.5]decane core with a tert-butoxycarbonyl (Boc) group at the 2-position and an acetic acid substituent at the 7-position. Its IUPAC name is 2-{2-[(tert-butoxy)carbonyl]-6,9-dioxa-2-azaspiro[4.5]decan-7-yl}acetic acid (CAS: 2172200-30-3; Molecular Formula: C₁₄H₂₃NO₆; MW: 301.34) .

Applications: Primarily used as a synthetic intermediate in pharmaceuticals and organic chemistry, the Boc group serves as a protective moiety for amines, enabling selective reactions in multi-step syntheses. Its acetic acid side chain facilitates conjugation to other molecules (e.g., peptides or drug candidates) .

Safety: Requires storage in dry, ventilated conditions away from heat and moisture. It poses risks of aquatic toxicity and requires precautions to avoid inhalation or dermal exposure .

Properties

Molecular Formula

C16H27NO4

Molecular Weight

297.39 g/mol

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.5]decan-7-yl]acetic acid

InChI

InChI=1S/C16H27NO4/c1-15(2,3)21-14(20)17-8-7-16(11-17)6-4-5-12(10-16)9-13(18)19/h12H,4-11H2,1-3H3,(H,18,19)

InChI Key

NJSQWRJWZYJHSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCCC(C2)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Tert-butoxycarbonyl-2-azaspiro[45]decan-7-yl)acetic acid typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production methods aim to optimize reaction conditions to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-(2-Tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Structural Characteristics

The tert-butoxycarbonyl (Boc) group serves as a protecting group for amines, enhancing the compound's stability and reactivity. The presence of the azaspiro structure contributes to its unique chemical behavior, making it a valuable compound in synthetic chemistry.

Medicinal Chemistry

The structural characteristics of 2-(2-Tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid suggest potential applications in drug design and development. Compounds with similar structures have been known to exhibit significant pharmacological properties, including:

  • Antimicrobial Activity: Similar spirocyclic compounds have shown efficacy against various bacterial strains.
  • Anticancer Properties: Some derivatives are being explored for their ability to inhibit tumor growth.

Organic Synthesis

This compound can serve as a versatile building block in organic synthesis due to its functional groups. The Boc group allows for selective reactions, making it useful in multi-step synthesis processes. It can be employed in:

  • Synthesis of Peptides: The protecting group facilitates the formation of peptide bonds without premature deprotection.
  • Creation of Novel Spirocyclic Compounds: Its unique structure can lead to the development of new materials with tailored properties.

Biodegradable Implants

Recent studies have explored the use of biodegradable polymers in orthopedic applications. While specific data on this compound's direct use in implants is limited, its structural analogs have been investigated for:

  • Bone Healing Applications: Biodegradable materials that support bone healing and gradually degrade without toxic effects are highly sought after.

Interaction Studies

Research into the interaction of this compound with various biological targets is essential for understanding its potential therapeutic effects. These studies focus on:

  • Binding Affinity: Assessing how well the compound binds to specific enzymes or receptors.
  • Selectivity: Evaluating the specificity of interactions with biological targets, which is crucial for drug development.

Case Studies and Research Findings

While specific case studies focusing exclusively on this compound are scarce, research involving similar compounds provides insights into possible applications:

  • Antimicrobial Studies: Research has demonstrated that spirocyclic compounds exhibit significant antimicrobial activity against resistant bacterial strains.
  • Cancer Research: Investigations into derivatives of spirocyclic acids have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction.
  • Biodegradable Materials Research: Studies on biodegradable implants using similar chemical structures indicate their efficacy in promoting bone healing while minimizing adverse reactions.

Mechanism of Action

The mechanism of action of 2-(2-Tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the active amine group. This amine group can then participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below summarizes critical differences between the target compound and its analogs:

Compound Name (CAS) Spiro Ring System Heteroatoms Substituent Molecular Formula MW Key Features
Target Compound (2172200-30-3) [4.5]decane 2-aza, 6,9-dioxa Acetic acid at 7-position C₁₄H₂₃NO₆ 301.34 High polarity due to dioxa groups
2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-7-carboxylic acid (1363381-11-6) [4.5]decane 2-aza Carboxylic acid at 7-position C₁₅H₂₅NO₄ 283.4 Direct ring attachment; lower solubility
2-(7-Boc-1-oxa-7-azaspiro[4.5]decan-3-yl)acetic acid (1422344-25-9) [4.5]decane 1-oxa, 7-aza Acetic acid at 3-position C₁₆H₂₅NO₅ 311.4 Altered substituent position
2-(2-Boc-2-azaspiro[3.3]heptan-6-yl)acetic acid (1251002-39-7) [3.3]heptane 2-aza Acetic acid at 6-position C₁₃H₂₁NO₄ 255.3 Smaller ring; higher conformational rigidity
2-(tert-butoxycarbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid (1341037-89-5) [4.4]nonane 2-aza Carboxylic acid at 7-position C₁₄H₂₃NO₄ 269.34 Intermediate ring size; reduced steric hindrance

Physicochemical Properties

  • Stability : Boc-protected derivatives (e.g., 1422344-25-9) are stable under basic conditions but susceptible to acid hydrolysis, a trait exploited in deprotection steps .

Biological Activity

2-(2-Tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid is a synthetic organic compound notable for its unique spirocyclic structure, which combines azaspiro and acetic acid functionalities. This compound, characterized by the tert-butoxycarbonyl (Boc) protecting group, has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug design.

  • IUPAC Name : 2-(tert-butoxycarbonyl)-2-azaspiro[4.5]decan-4-carboxylic acid
  • Molecular Formula : C15H25NO4
  • Molecular Weight : 283.37 g/mol
  • CAS Number : 1955547-53-1

The presence of the Boc group enhances the stability and reactivity of the compound, making it a valuable intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its structural features that allow interaction with various molecular targets. The Boc group can be selectively removed under acidic conditions, exposing an active amine group capable of participating in biochemical reactions that influence cellular processes and signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally related compounds is essential:

Compound NameKey FeaturesBiological Activity
2-(8-(Tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decan-3-yl)acetic acidOxa linkageEnhanced solubility and potential neuroprotective effects
N-Boc-Azaspiro[4.5]decane DerivativesVarying nitrogen substituentsDiverse biological activities including antimicrobial properties
Azaspiro[3.3]heptan DerivativesSmaller spirocyclic structureDifferent pharmacological profiles, including analgesic effects

These comparisons highlight the unique aspects of this compound, particularly its structural complexity and potential applications in medicinal chemistry and organic synthesis.

Case Studies and Research Findings

Recent research has focused on understanding the interactions of spirocyclic compounds with biological targets:

  • Antibacterial Studies : Research indicates that compounds similar to those derived from azaspiro frameworks demonstrate potent antibacterial activity against multidrug-resistant strains of bacteria such as Acinetobacter baumannii and Staphylococcus aureus .
  • Neuroprotective Mechanisms : Studies exploring the neuroprotective effects of structurally similar compounds suggest that they may mitigate oxidative stress-induced cellular damage through modulation of apoptotic pathways .
  • Enzyme Interaction Studies : Investigations into enzyme inhibition by related compounds reveal potential applications in drug development for conditions like cancer and bacterial infections .

Q & A

Q. How to address discrepancies in NMR data between synthesized batches?

  • Methodological Answer : Variations may stem from residual solvents or diastereomers. Recrystallize from ethanol/water (7:3) to remove impurities. For diastereomers, use NOESY or COSY NMR to confirm spatial arrangements .

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